4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a tetrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines.
Substitution: Generation of various substituted piperidines or benzyl derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal research, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting various diseases and conditions.
Industry: In the industrial sector, 4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine can be used as a building block for the synthesis of advanced materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The tetrazolyl group, in particular, is known for its ability to bind to metal ions, which can influence biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetrazole derivatives: Other tetrazole derivatives share similar structural features and biological activities.
Piperidine derivatives: Compounds with piperidine rings are often used in pharmaceuticals and agrochemicals.
Uniqueness: 4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in drug development, material science, and industrial chemistry.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-chloro-5-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-19-7-6-17(26-14-22-23-24-26)13-18(19)20(27)25-10-8-16(9-11-25)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELMMUWNCSDYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.